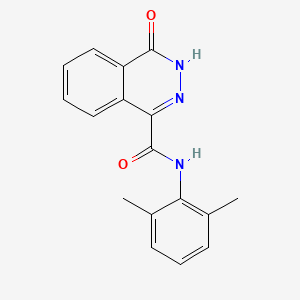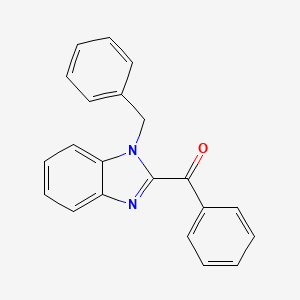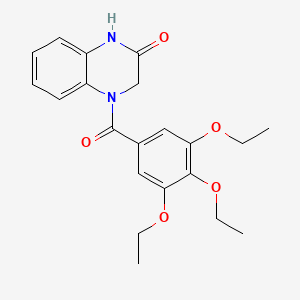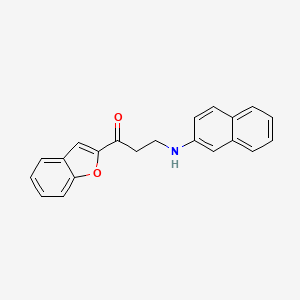![molecular formula C18H22F3N3O2 B11489396 N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]pentanamide](/img/structure/B11489396.png)
N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-オキソ-2-フェニル-1-プロピル-4-(トリフルオロメチル)-4,5-ジヒドロ-1H-イミダゾール-4-イル]ペンタンアミドは、トリフルオロメチル基とイミダゾール環を含むユニークな構造を特徴とする合成有機化合物です。
2. 製法
合成経路と反応条件: N-[5-オキソ-2-フェニル-1-プロピル-4-(トリフルオロメチル)-4,5-ジヒドロ-1H-イミダゾール-4-イル]ペンタンアミドの合成は、通常、複数段階の有機反応を伴います。一般的な方法には、以下の手順が含まれます。
イミダゾール環の形成: イミダゾール環は、ジアミンやカルボニル化合物などの適切な前駆体を含む環化反応によって合成されます。
トリフルオロメチル基の導入: トリフルオロメチル基は、トリフルオロメチルヨージドやトリフルオロメチルスルホネートなどの試薬を特定の条件下で使用して導入されます。
アミド化反応: 最後の段階では、イミダゾール誘導体を適切なアシル化剤(ペンタノイルクロリドなど)と反応させて、トリエチルアミンなどの塩基の存在下でアミド結合を形成します。
工業生産方法: この化合物の工業生産には、同様の合成経路が用いられる場合がありますが、大規模生産向けに最適化されています。これには、高収率と高純度を確保するために、連続フローリアクター、自動合成、精製技術の使用が含まれます。
反応の種類:
酸化: この化合物は、特にフェニル基とプロピル基で、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化反応を起こす可能性があります。
還元: 還元反応は、カルボニル基で発生し、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用してアルコールに変換されます。
置換: トリフルオロメチル基は、求核置換反応に参加し、特定の条件下で求核剤がトリフルオロメチル基を置換します。
一般的な試薬と条件:
酸化剤: 過マンガン酸カリウム、三酸化クロム。
還元剤: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。
求核剤: ハロゲン化物、アミン、チオール。
主な生成物:
酸化生成物: カルボン酸、ケトン。
還元生成物: アルコール。
置換生成物: トリフルオロメチル基が置換された化合物。
4. 科学研究への応用
N-[5-オキソ-2-フェニル-1-プロピル-4-(トリフルオロメチル)-4,5-ジヒドロ-1H-イミダゾール-4-イル]ペンタンアミドは、いくつかの科学研究への応用があります。
医薬品化学: 医薬品中間体としての可能性とその生物活性、特に抗炎症作用や抗がん作用について研究されています。
材料科学: この化合物のユニークな構造は、安定性や反応性などの特定の特性を持つ新しい材料を開発するための候補となっています。
生物学研究: 生物学的分子との相互作用とその治療薬としての可能性を理解するための研究で使用されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]pentanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as a diamine and a carbonyl compound.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Amidation Reaction: The final step involves the formation of the amide bond by reacting the imidazole derivative with a suitable acylating agent, such as pentanoyl chloride, in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and propyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols.
Substitution Products: Compounds with replaced trifluoromethyl groups.
科学的研究の応用
N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]pentanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity, including anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as enhanced stability and reactivity.
Biological Research: It is used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.
作用機序
N-[5-オキソ-2-フェニル-1-プロピル-4-(トリフルオロメチル)-4,5-ジヒドロ-1H-イミダゾール-4-イル]ペンタンアミドの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。トリフルオロメチル基は、これらの標的に結合する化合物の能力を高め、その活性を影響を与えます。イミダゾール環は、金属イオンや他の官能基と相互作用して、化合物の生物学的効果を調節することができます。
類似化合物:
- N-[5-オキソ-2-フェニル-1-プロピル-4-(フルオロメチル)-4,5-ジヒドロ-1H-イミダゾール-4-イル]ペンタンアミド
- N-[5-オキソ-2-フェニル-1-プロピル-4-(メチル)-4,5-ジヒドロ-1H-イミダゾール-4-イル]ペンタンアミド
比較:
- トリフルオロメチル vs. フルオロメチル: トリフルオロメチル基は、フルオロメチル基と比較して、より大きな電子求引効果を発揮するため、反応性と安定性が異なります。
- トリフルオロメチル vs. メチル: トリフルオロメチル基は、メチル基と比較して、化合物の親油性と代謝安定性を大幅に変えます。そのため、特定の用途に適しています。
N-[5-オキソ-2-フェニル-1-プロピル-4-(トリフルオロメチル)-4,5-ジヒドロ-1H-イミダゾール-4-イル]ペンタンアミドは、その官能基のユニークな組み合わせにより、独特の化学的および生物学的特性を付与し、さまざまな科学研究への応用にとって貴重な化合物となっています。
類似化合物との比較
- N-[5-oxo-2-phenyl-1-propyl-4-(fluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]pentanamide
- N-[5-oxo-2-phenyl-1-propyl-4-(methyl)-4,5-dihydro-1H-imidazol-4-yl]pentanamide
Comparison:
- Trifluoromethyl vs. Fluoromethyl: The trifluoromethyl group provides greater electron-withdrawing effects compared to the fluoromethyl group, leading to different reactivity and stability.
- Trifluoromethyl vs. Methyl: The trifluoromethyl group significantly alters the compound’s lipophilicity and metabolic stability compared to the methyl group, making it more suitable for certain applications.
N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]pentanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
特性
分子式 |
C18H22F3N3O2 |
|---|---|
分子量 |
369.4 g/mol |
IUPAC名 |
N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)imidazol-4-yl]pentanamide |
InChI |
InChI=1S/C18H22F3N3O2/c1-3-5-11-14(25)22-17(18(19,20)21)16(26)24(12-4-2)15(23-17)13-9-7-6-8-10-13/h6-10H,3-5,11-12H2,1-2H3,(H,22,25) |
InChIキー |
AAVILAKFPBNOBN-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=O)NC1(C(=O)N(C(=N1)C2=CC=CC=C2)CCC)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11489313.png)

![[5-(1,3-Benzodioxol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl][2-(pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B11489327.png)
![8-(2-hydroxyphenyl)-1,3-dimethyl-7-(thiophen-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11489347.png)

![3-acetamido-N-[2-(4-methoxyphenoxy)ethyl]adamantane-1-carboxamide](/img/structure/B11489356.png)


![4,4-dimethyl-15-methylsulfanyl-8,13-dimorpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B11489372.png)
![8-Tert-butyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B11489374.png)

![5-{4-[4-(3-methylphenyl)-1,3-thiazol-2-yl]piperazin-1-yl}-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B11489380.png)

![3-(1,3-benzodioxol-5-yl)-N-[3-(dimethylamino)propyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11489388.png)
